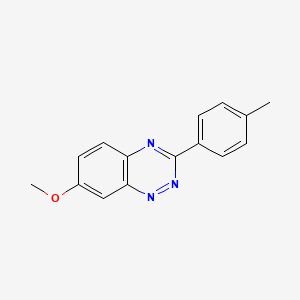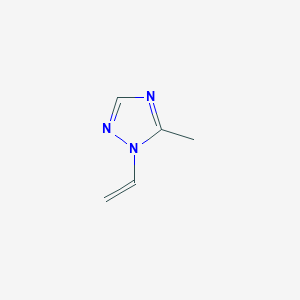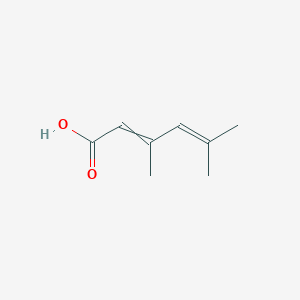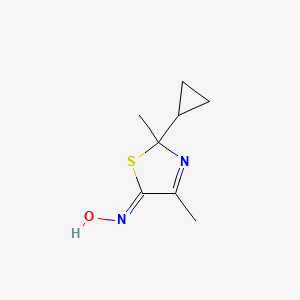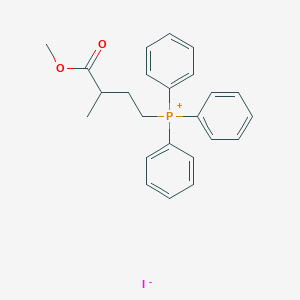
5-tert-Butoxythiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-Butoxythiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The tert-butoxy group at the 5-position and the formyl group at the 2-position make this compound unique and useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the formylation of 5-tert-butoxythiophene using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .
Industrial Production Methods
Industrial production methods for 5-tert-Butoxythiophene-2-carbaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-tert-Butoxythiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: 5-tert-Butoxythiophene-2-carboxylic acid.
Reduction: 5-tert-Butoxythiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-tert-Butoxythiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-tert-Butoxythiophene-2-carbaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the formyl group is converted to a hydroxymethyl group through the transfer of hydrogen atoms. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-tert-Butylthiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
5-tert-Butylthiophene-2-methanol: Similar structure but with a hydroxymethyl group instead of a formyl group.
5-Bromothiophene-2-carbaldehyde: Similar structure but with a bromine atom instead of a tert-butoxy group.
Uniqueness
5-tert-Butoxythiophene-2-carbaldehyde is unique due to the presence of both the tert-butoxy group and the formyl group, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
86052-35-9 |
|---|---|
Molekularformel |
C9H12O2S |
Molekulargewicht |
184.26 g/mol |
IUPAC-Name |
5-[(2-methylpropan-2-yl)oxy]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H12O2S/c1-9(2,3)11-8-5-4-7(6-10)12-8/h4-6H,1-3H3 |
InChI-Schlüssel |
YBDIITZERKHFOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC=C(S1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




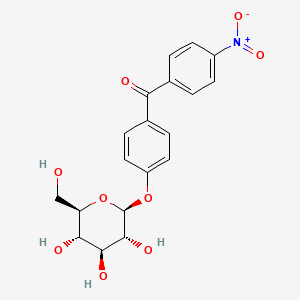
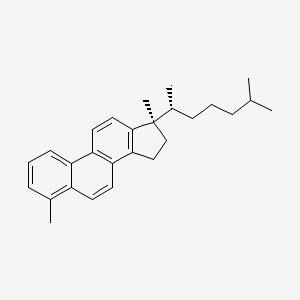
![1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone](/img/structure/B14428465.png)
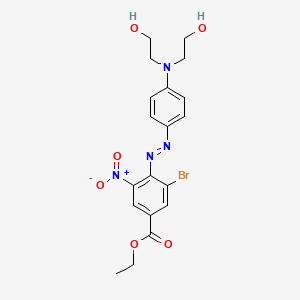
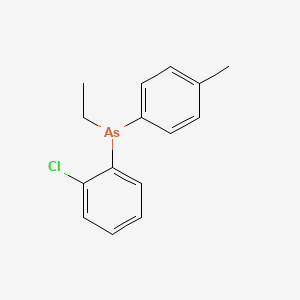
![(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14428485.png)
